

Introduction: The Unassuming Power of a Core Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dihydro-3H-1,2,4-triazol-3-one**

Cat. No.: **B1417170**

[Get Quote](#)

In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds appear with remarkable frequency, serving as the foundational architecture for a multitude of active compounds. **1,2-Dihydro-3H-1,2,4-triazol-3-one** (also known as 1,2,4-triazol-3-one or simply triazolone) is a prominent member of this elite group. This five-membered heterocyclic compound, featuring a triazole ring fused with a carbonyl group, is a cornerstone for developing a wide array of pharmaceuticals and agrochemicals.^{[1][2]} Its prevalence is not accidental; it stems from a unique combination of structural rigidity, metabolic stability, and a profound capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.^{[3][4]}

This guide provides an in-depth analysis of the fundamental properties of **1,2-Dihydro-3H-1,2,4-triazol-3-one**, moving beyond a simple data sheet to explain the causality behind its chemical behavior. For researchers in drug discovery and development, a thorough understanding of this scaffold's basicity, tautomeric nature, and reactivity is critical for leveraging its full potential in the rational design of novel, effective molecules.

Structural Elucidation: Tautomerism and Electronic Nature

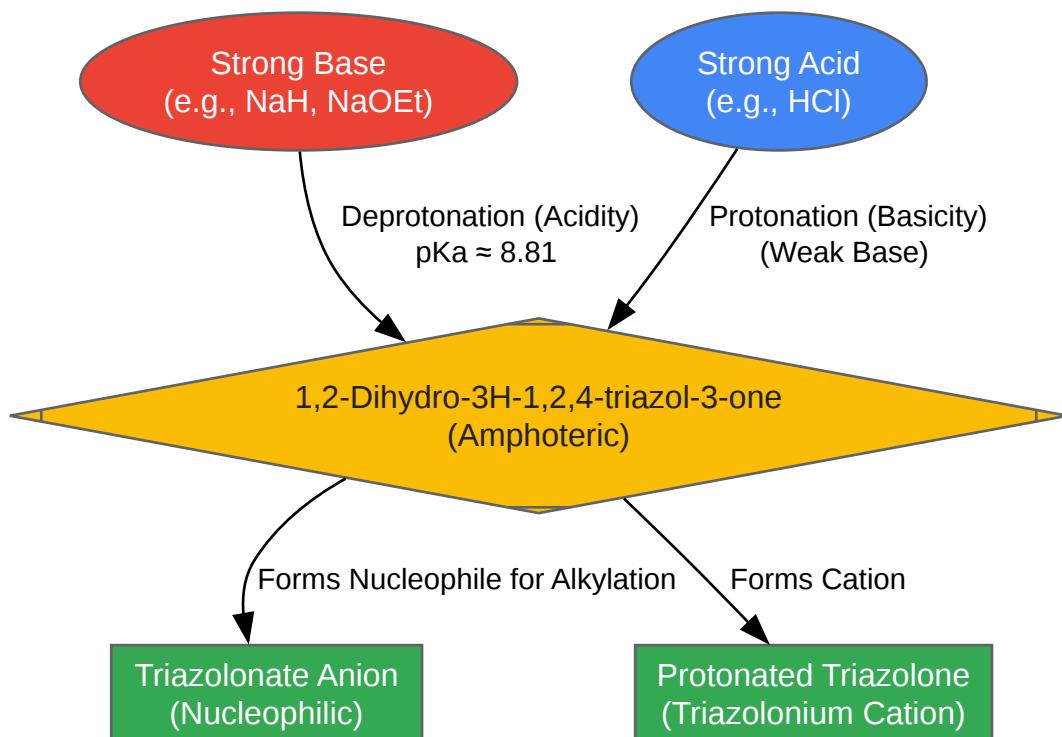
The formal name, **1,2-Dihydro-3H-1,2,4-triazol-3-one**, accurately describes the most stable and experimentally observed form of this molecule. However, like many heterocyclic systems, it can theoretically exist in different tautomeric forms. The primary equilibrium is between the amide (keto) form and the aromatic alcohol (enol) form, **1H-1,2,4-triazol-3-ol**.

Computational and experimental studies have unequivocally shown that the keto tautomer is the predominant species in both the gas phase and solution. This stability is a key feature, as the presence of the carbonyl group and two N-H donors dictates its hydrogen bonding capabilities and influences the electronic distribution within the ring. The parent 1,2,4-triazole ring is aromatic, but the exocyclic carbonyl group in the triazolone structure alters this, creating a π -deficient system that influences its reactivity.[\[5\]](#)[\[6\]](#)

Caption: Tautomeric equilibrium of 1,2,4-triazol-3-one.

Physicochemical Properties: A Quantitative Overview

For any researcher, a clear summary of a compound's physical and chemical data is the first step in experimental design. The properties of **1,2-Dihydro-3H-1,2,4-triazol-3-one** are summarized below.


Property	Value	Source
CAS Number	930-33-6	[1] [3] [7]
Molecular Formula	C ₂ H ₃ N ₃ O	[1] [3]
Molecular Weight	85.06 g/mol	[1] [8]
Appearance	White to off-white crystalline solid	[1] [3] [9]
Melting Point	234-235 °C	[8]
Boiling Point	412.6 °C at 760 mmHg (Predicted)	[8]
Solubility	Soluble in water and polar organic solvents	[1] [3]
pKa (Acidic)	8.81 ± 0.20 (Predicted)	[1]
Topological Polar Surface Area	53.5 Å ²	[1] [8]
XLogP3	-0.8	[1] [8]

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding facilitated by the two N-H donors and the carbonyl acceptor. Its solubility in water and low LogP value highlight its polar nature, a characteristic often sought in drug candidates to ensure sufficient bioavailability.[1][3]

Acidity and Basicity: The Amphoteric Character

A nuanced understanding of the acidic and basic properties of the triazolone core is essential for predicting its behavior in different chemical environments, from synthesis to physiological conditions. The molecule is amphoteric, meaning it can act as both an acid and a base.

- **Acidity:** The two N-H protons are acidic. The predicted pKa of ~8.81 suggests that the molecule can be readily deprotonated by a moderately strong base.[1] This deprotonation is the first step in many derivatization reactions, such as N-alkylation, which are fundamental to building molecular libraries for screening.
- **Basicity:** The nitrogen atoms in the ring possess lone pairs of electrons and can be protonated. The parent 1,2,4-triazole has a pKa of 2.45 for its conjugate acid.[10] However, the electron-withdrawing effect of the adjacent carbonyl group in **1,2-Dihydro-3H-1,2,4-triazol-3-one** significantly reduces the basicity of the ring nitrogens, making it a very weak base. Protonation, when it occurs, is favored at the N4 position.[5]

[Click to download full resolution via product page](#)

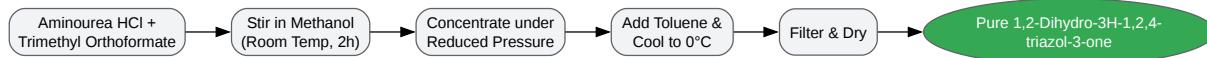
Caption: Amphoteric nature of **1,2-Dihydro-3H-1,2,4-triazol-3-one**.

Spectroscopic Signature

For the purpose of structural verification and quality control, spectroscopic data is indispensable.

- ^1H NMR (DMSO-d₆): The spectrum is typically simple, showing a singlet for the C5-H proton around δ 7.66 ppm and two broad singlets for the two N-H protons at δ 11.24 and 11.35 ppm.[9][11] The downfield shift of the N-H protons is characteristic and confirms their acidic nature and involvement in hydrogen bonding.
- ^{13}C NMR (DMSO-d₆): Key signals include the C5 carbon at approximately δ 137.0 ppm and the carbonyl carbon (C3) significantly downfield at δ 156.6 ppm.[9][11]

Synthesis and Reactivity: A Versatile Building Block


The utility of **1,2-Dihydro-3H-1,2,4-triazol-3-one** lies in its straightforward synthesis and its predictable reactivity, making it an ideal starting point for creating more complex molecules.

Representative Synthesis Protocol

A common and high-yielding synthesis involves the cyclization of an aminourea derivative with an orthoformate.^{[9][11]} This method is robust and provides the target compound in excellent purity.

Protocol: Synthesis from Aminourea Hydrochloride and Trimethyl Orthoformate

- Reaction Setup: In a round-bottom flask, suspend aminourea hydrochloride (1.0 eq) in methanol.
- Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the suspension.
- Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
- Work-up: Upon completion, remove the solvent (methanol) and excess trimethyl orthoformate under reduced pressure.
- Precipitation: Add toluene to the resulting residue and cool the mixture to 0°C to induce precipitation.
- Isolation: Collect the white solid precipitate by filtration, wash with cold toluene, and dry under vacuum. This procedure typically affords **1,2-Dihydro-3H-1,2,4-triazol-3-one** in near-quantitative yield.^{[9][11]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 1,2-Dihydro-3H-1,2,4-triazol-3-one | 930-33-6 [chemicalbook.com]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. 930-33-6 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Unassuming Power of a Core Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417170#1-2-dihydro-3h-1-2-4-triazol-3-one-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com